molecular formula C13H13F3O3 B1178896 transcription factor my1 CAS No. 141911-69-5

transcription factor my1

Cat. No.: B1178896
CAS No.: 141911-69-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Transcriptional Regulation and Gene Expression

Gene expression is the fundamental process by which information from a gene is used in the synthesis of a functional gene product, such as a protein or a functional RNA molecule. This intricate process is tightly controlled, ensuring that genes are expressed at the right time, in the right cells, and at the appropriate levels. Transcriptional regulation, the first step of gene expression, is a key control point. It involves the synthesis of an RNA copy from a DNA template, a process catalyzed by an enzyme called RNA polymerase. The decision of which genes to transcribe is a primary determinant of a cell's identity and function.

The regulation of transcription is a complex interplay of various proteins and DNA sequences. Promoter regions, located near the transcription start site of a gene, serve as binding sites for RNA polymerase and general transcription factors. Enhancer sequences, which can be located far from the gene they regulate, can be bound by activator proteins to increase the rate of transcription. Conversely, silencer sequences can be bound by repressor proteins to decrease transcription. This elaborate system of checks and balances ensures the precise control of gene expression, which is essential for normal development and cellular function.

Defining the Role of Transcription Factors in Cellular Processes

Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA. ebi.ac.uk They are essential for the regulation of gene expression and are involved in a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis (programmed cell death). ebi.ac.ukfrontiersin.org By activating or repressing the transcription of specific genes, transcription factors orchestrate the complex programs that determine a cell's fate and its response to external stimuli. nih.govnih.gov

The human genome encodes thousands of transcription factors, each with specific roles in controlling gene networks. These proteins typically have a DNA-binding domain that recognizes and binds to a specific DNA sequence, and a trans-activating or trans-repressing domain that interacts with other proteins to either enhance or inhibit the transcription of the target gene. The combinatorial action of different transcription factors allows for the fine-tuning of gene expression in response to a wide variety of signals.

Significance of Transcription Factor Myc in Biological Systems

The Myc family of proto-oncogenes consists of three main members in humans: c-Myc, N-Myc, and L-Myc. nih.govwikipedia.org These proteins are transcription factors that play a central role in regulating the expression of a large number of genes, estimated to be around 15% of all genes in the human genome. wikipedia.org Myc proteins function as heterodimers with a partner protein called Max (Myc-associated factor X). nih.govkarger.com This Myc-Max complex binds to specific DNA sequences known as E-boxes (Enhancer boxes) in the promoter regions of target genes, thereby activating their transcription. frontiersin.orgresearchgate.net

The genes regulated by Myc are involved in a multitude of cellular processes, making Myc a master regulator of cell fate. mdpi.com Its functions include promoting cell cycle progression, stimulating cell growth and proliferation, and influencing metabolic pathways. frontiersin.orgkarger.commdpi.com Due to its powerful pro-proliferative effects, the expression of Myc is normally tightly controlled. mdpi.comtandfonline.com However, in many human cancers, Myc is persistently overexpressed, leading to uncontrolled cell growth and tumor formation. nih.govwikipedia.org This deregulation can occur through various mechanisms, including gene amplification, chromosomal translocations, and mutations that increase the stability of the Myc protein. nih.govmdpi.com The critical role of Myc in both normal cellular function and cancer has made it a significant focus of biomedical research.

Detailed Research Findings on the Myc Transcription Factor Family

The Myc family of transcription factors has been the subject of extensive research, revealing their complex roles in cellular biology and their frequent dysregulation in cancer.

Table 1: Key Characteristics of the Myc Family of Transcription Factors

FeatureDescriptionReferences
Family Members The human Myc family includes c-Myc (MYC), N-Myc (MYCN), and L-Myc (MYCL). nih.govwikipedia.org
Structure Myc proteins contain a basic helix-loop-helix leucine (B10760876) zipper (bHLH-LZ) motif at their C-terminus. wikipedia.orgfrontiersin.org
Function They act as transcription factors, regulating the expression of a vast number of genes involved in cell proliferation, growth, and metabolism. frontiersin.orgkarger.com
Mechanism of Action Myc proteins form heterodimers with Max, which then bind to E-box sequences (CACGTG) in the DNA of target genes to activate their transcription. nih.govresearchgate.net
Regulation Myc expression is tightly regulated at the transcriptional, post-transcriptional, and post-translational levels. mdpi.comtandfonline.com
Role in Cancer Dysregulation of Myc, often through overexpression, is a common feature in a wide range of human cancers and is associated with tumor progression. nih.govwikipedia.orgnih.gov

Table 2: Selected Genes Regulated by the Myc Transcription Factor

Gene CategoryExamples of Myc-Regulated GenesCellular ProcessReferences
Cell Cycle Regulators Cyclin D, Cyclin E, CDK4, CDK6, E2F1Promotion of cell cycle entry and progression. frontiersin.org
Cell Cycle Inhibitors (Repressed by Myc) p15, p21, p27Inhibition of negative regulators of the cell cycle. frontiersin.org
Ribosome Biogenesis Genes encoding ribosomal proteins and rRNAIncreased protein synthesis to support cell growth. mdpi.com
Metabolism Genes involved in glycolysis and glutaminolysisAltered cellular metabolism to fuel rapid proliferation. nih.gov
Apoptosis Pro- and anti-apoptotic genesDual role in promoting and sensitizing cells to apoptosis. frontiersin.orgmdpi.com

Properties

CAS No.

141911-69-5

Molecular Formula

C13H13F3O3

Synonyms

transcription factor my1

Origin of Product

United States

Molecular Architecture and Structural Biology of Transcription Factor My1

DNA-Binding Domain (DBD) Analysis of Transcription Factor c-Myc

The capacity of c-Myc to regulate gene expression is fundamentally linked to its ability to bind specific DNA sequences. This function is localized to its C-terminal domain. nih.gov

Classification of DNA-Binding Motifs

The DNA-binding domain of c-Myc is classified as a basic Helix-Loop-Helix Leucine (B10760876) Zipper (bHLH-LZ) motif. frontiersin.orgwikipedia.orgresearchgate.net This composite structure is essential for its biological activity. frontiersin.org

Basic Region (b): This segment is rich in basic amino acid residues and is directly responsible for making contact with the DNA backbone and specific bases. acs.orgbiorxiv.org

Helix-Loop-Helix (HLH): This motif consists of two alpha-helices separated by a flexible loop. ebi.ac.uk The HLH domain is crucial for mediating the dimerization of c-Myc with its obligatory partner, Max. wikipedia.orgebi.ac.uk

Leucine Zipper (LZ): Located C-terminal to the HLH, the leucine zipper is a coiled-coil structure that further stabilizes the dimerization between c-Myc and Max. wikipedia.orgrcsb.org

This bHLH-LZ structure places c-Myc within a large family of transcription factors that regulate key developmental and cellular processes. ebi.ac.uk

Structural Insights into DNA-Binding Specificity of Transcription Factor c-Myc

c-Myc, on its own, does not bind DNA effectively. nih.gov It must first form a heterodimer with another bHLH-LZ protein called Max. biorxiv.orgnih.gov This heterodimerization is a prerequisite for DNA binding and all known biological functions of c-Myc. researchgate.netoup.com The c-Myc/Max heterodimer recognizes and binds to specific DNA sequences known as E-boxes , which have the consensus core sequence CANNTG. wikipedia.orgnih.gov

The highest affinity is for the canonical E-box sequence CACGTG . researchgate.netnih.govfrontiersin.org Structural studies reveal that the basic regions of both c-Myc and Max insert into the major groove of the DNA. acs.org Specific amino acid residues within the basic region make critical contacts with the DNA bases, ensuring sequence specificity. For instance, a conserved histidine in the c-Myc basic region forms a hydrogen bond with a central guanine (B1146940) of the E-box, while other residues like glutamic acid and arginine make additional contacts that define the preference for the CACGTG sequence. biorxiv.orgfrontiersin.org

While the canonical E-box is the preferred binding site, the c-Myc/Max complex can also bind to non-canonical E-box sequences (e.g., CATGTG, CACGCG) with lower affinity. nih.gov The binding specificity can also be influenced by the nucleotides flanking the core E-box hexamer and the local chromatin environment. nih.govresearchgate.net Interestingly, the basic region of c-Myc possesses an intrinsic helical propensity even before binding DNA, suggesting that molecular recognition may occur through a "conformational selection" model rather than a purely "induced fit" mechanism. rcsb.org

Protein-Protein Interaction (PPI) Domains and their Importance for Transcription Factor c-Myc Function

Beyond its interaction with Max and DNA, c-Myc's function is dictated by a complex network of protein-protein interactions, primarily mediated by its N-terminal Transactivation Domain (TAD). nih.govaacrjournals.org The TAD is intrinsically disordered and contains several conserved regions known as Myc Boxes (MBs) , including MBI and MBII, which are critical for its oncogenic activity. researchgate.netaacrjournals.org

The HLH and Leucine Zipper domains in the C-terminus are the primary PPI domains for dimerization. nih.govacs.org The formation of the c-Myc/Max heterodimer is a master switch; this complex activates transcription. nih.gov Conversely, Max can also form homodimers (Max/Max) or heterodimers with other proteins like the MXD family (e.g., MXD1, MXD3, MXD4), which also bind to E-boxes but act as transcriptional repressors, effectively antagonizing c-Myc function. nih.gov

The N-terminal TAD interacts with a host of other proteins, including co-activators and components of the general transcription machinery. nih.govfrontiersin.org Key interactors include:

Transformation/Transcription Domain-Associated Protein (TRRAP): This large co-activator is a component of histone acetyltransferase (HAT) complexes and is essential for c-Myc-mediated transcriptional activation and cellular transformation. ku.dkmdpi.com It binds to the MBII region of c-Myc. frontiersin.org

TATA-box Binding Protein (TBP): A component of the TFIID transcription factor complex, TBP interacts with the c-Myc TAD, suggesting a direct role in recruiting the pre-initiation complex to target gene promoters. frontiersin.orgku.dkfrontiersin.org

Bin1: This tumor suppressor interacts with the highly conserved Myc Box 1 (MB1) and is thought to have a regulatory role. researchgate.netoup.com

These interactions allow c-Myc to recruit chromatin-modifying enzymes and the basal transcription apparatus to its target genes, thereby amplifying their expression. frontiersin.orgwikipedia.org

Conformational Dynamics and Allosteric Regulation in Transcription Factor c-Myc Activity

The intrinsically disordered nature of c-Myc is central to its regulation. nih.govku.dk Its structure is not static but exists as a dynamic ensemble of conformations. oup.compku.edu.cn This plasticity allows it to bind to numerous partners and be regulated by various post-translational modifications. nih.gov

A key allosteric event is the heterodimerization with Max. The C-terminal region of c-Myc is largely unstructured in its monomeric state but undergoes a coupled folding-and-binding process upon interacting with Max, forming a stable, alpha-helical bHLH-Zip structure capable of binding DNA. nih.govresearchgate.net This is a classic example of allosteric regulation, where binding at one site (the dimerization interface) induces a conformational change that activates another site (the DNA-binding domain).

Recent studies have also identified a druggable conformational switch within the N-terminal TAD. nih.govku.dk This domain can cycle between a "closed," inactive state and an "open," active conformation. ku.dk The open conformation is required for interaction with co-activators like TRRAP and TBP. nih.govku.dk Small molecules, such as the polyphenol EGCG, have been shown to stabilize the closed conformation, thereby inhibiting c-Myc's interaction with its co-activators and impeding its transcriptional and oncogenic activities. nih.govku.dk This highlights how the conformational dynamics of c-Myc are directly linked to its function and present potential avenues for therapeutic intervention.

Furthermore, sequence-specific binding to DNA itself can induce allosteric changes that are thought to allow communication between the C-terminal DNA-binding domain and the N-terminal transactivation domain, modulating transcriptional activity. mdpi.com

Mechanisms of Action for Transcription Factor My1

Mechanisms of Action for Transcription Factor c-Myc

The activity of c-Myc is fundamentally linked to its ability to form a heterodimer with its partner, Max. nih.govresearchgate.net This c-Myc/Max complex is the functional unit that recognizes and binds to specific DNA sequences, thereby initiating a cascade of events that ultimately leads to the activation or repression of target gene transcription. bohrium.com

Promoter and Enhancer Recognition by Transcription Factor c-Myc

The c-Myc/Max heterodimer preferentially binds to DNA regions known as promoters and enhancers, which are critical for initiating gene transcription. nih.gov Under normal physiological conditions, c-Myc binds to a select group of transcriptionally active promoters. nih.gov However, in cancer cells where c-Myc is often overexpressed, it can be found at virtually all active promoters and also at distal enhancer elements. nih.gov These enhancers, which can be located far from the genes they regulate, play a crucial role in modulating c-Myc's transcriptional output. pnas.orgoup.com For instance, enhancer elements on chromosome 8q24 have been shown to regulate c-Myc transcription and can physically interact with the c-Myc promoter. pnas.org The binding of c-Myc to these regulatory regions is not a solitary event; it often involves the colocalization with general transcription factors like Transcription Factor II D (TFIID), suggesting a broad role in transcriptional regulation. pnas.org

The recognition of these sites is thought to be a multi-step process. It is proposed that low-affinity protein-protein interactions between the c-Myc/Max dimer and components of the basal transcriptional machinery or other chromatin-associated proteins initially guide the complex to these regions. nih.gov Subsequent DNA binding is then stabilized by the recognition of specific DNA sequences. nih.gov

Sequence-Specific DNA Recognition by Transcription Factor c-Myc

The c-Myc/Max complex exhibits a strong preference for a specific DNA sequence known as the Enhancer Box, or E-box, which has the consensus sequence CACGTG. nih.govnih.govnih.gov This binding is mediated by the basic helix-loop-helix (bHLH) domain of the c-Myc and Max proteins. researchgate.net While the canonical E-box is the highest affinity binding site, the c-Myc/Max dimer can also recognize and bind to several variant E-box motifs, albeit with lower affinity. nih.govnih.gov These non-canonical E-boxes include sequences like CATGTG, CACGCG, CACGAG, CATGCG, and CACGTT. nih.gov

Interestingly, studies have revealed that c-Myc can also bind to non-E-box motifs, such as AACGTT, particularly at high concentrations. nih.gov This suggests that the levels of c-Myc protein can influence its target gene selection. nih.gov The ability to bind a diverse range of sequences with varying affinities allows c-Myc to regulate a broad spectrum of genes, contributing to its pleiotropic effects on cellular function. nih.gov The sequence-specific binding is crucial for stabilizing the interaction of c-Myc with DNA and is a prerequisite for its transcriptional activity. embopress.org

Motif TypeSequenceBinding AffinityReference
Canonical E-box CACGTGHigh nih.govnih.govnih.gov
Non-canonical E-box CATGTGReduced nih.gov
Non-canonical E-box CACGCGReduced nih.gov
Non-canonical E-box CACGAGReduced nih.gov
Non-canonical E-box CATGCGReduced nih.gov
Non-canonical E-box CACGTTReduced nih.gov
Non-E-box Motif AACGTTLow nih.gov

Pioneer Factor Activity of Transcription Factor c-Myc (if applicable)

Pioneer transcription factors are a unique class of proteins that can bind to condensed, inaccessible regions of chromatin, thereby initiating the process of gene activation. nih.govmdpi.com While c-Myc is a key factor in cellular reprogramming, its classification as a true pioneer factor is nuanced. mdpi.com

Studies have shown that other reprogramming factors like Oct4, Sox2, and Klf4 can independently target silent, condensed chromatin. nih.govbiologists.com In contrast, c-Myc alone tends to bind to pre-existing, open, and active chromatin regions. nih.govbiologists.com However, when co-expressed with other pioneer factors, c-Myc can be found at closed chromatin sites, suggesting a cooperative role in accessing these regions. biologists.comnih.gov It appears that c-Myc enhances the efficiency of reprogramming by stabilizing the binding of other pioneer factors to critical genomic loci. oup.com Therefore, while not a classic pioneer factor that acts in isolation, c-Myc plays a crucial collaborative role in remodeling the chromatin landscape.

Recruitment of Basal Transcription Machinery and RNA Polymerase by Transcription Factor c-Myc

A key function of c-Myc is to recruit the cellular machinery required for transcription to the promoters of its target genes. This includes the basal transcription machinery and RNA Polymerase II (Pol II), the enzyme responsible for synthesizing messenger RNA. nih.govmit.edu

c-Myc has been shown to directly interact with components of the general transcription factor TFIID, such as the TATA-binding protein (TBP). pnas.orgfrontiersin.org This interaction may facilitate the assembly of the pre-initiation complex at promoters, even those lacking a canonical TATA box. frontiersin.org

Furthermore, c-Myc plays a significant role in the elongation phase of transcription. It directly binds to SPT5, a subunit of the DSIF elongation factor complex, and recruits it to promoters. nih.gov This recruitment is essential for promoting fast and processive transcription elongation. nih.gov By influencing both the initiation and elongation stages of transcription, c-Myc acts as a potent amplifier of gene expression. frontiersin.org

Interaction of Transcription Factor c-Myc with Coactivators and Corepressors

The transcriptional activity of c-Myc is finely tuned through its interaction with a diverse array of coactivator and corepressor proteins. These interactions are crucial for modifying the local chromatin environment and either promoting or inhibiting transcription.

Coactivators: To activate gene expression, c-Myc recruits several coactivator complexes that possess histone acetyltransferase (HAT) activity. bohrium.commdpi.com A key coactivator is TRRAP (Transformation/Transcription Domain-Associated Protein), which acts as a scaffold to bring in HATs like GCN5 and Tip60 to c-Myc target genes. nih.govaacrjournals.org These HATs then acetylate histone proteins, leading to a more open chromatin structure that is permissive for transcription. nih.govaacrjournals.org c-Myc also interacts with other coactivators such as p300/CBP and the SWI/SNF chromatin remodeling complex. bohrium.commdpi.com

Corepressors: In addition to its role as a transcriptional activator, c-Myc can also repress the expression of certain genes. bohrium.comnih.gov This repression is often mediated through its interaction with corepressors. For instance, c-Myc can interact with the transcription factor Miz-1. frontiersin.orgmdpi.com In this context, c-Myc can displace coactivators like p300 from Miz-1, effectively converting it into a repressor. mdpi.com Furthermore, the c-Myc/Miz-1 complex can recruit the DNA methyltransferase DNMT3A to promoters, leading to DNA methylation and gene silencing. mdpi.comembopress.org c-Myc also interacts with other corepressors, including SIN3 and HDAC3, which contribute to transcriptional repression by promoting histone deacetylation. mdpi.com

Interacting ProteinFunctionRole in c-Myc-mediated TranscriptionReference
TRRAP Coactivator (scaffold)Recruits HATs (GCN5, Tip60) for histone acetylation nih.govaacrjournals.org
GCN5 Coactivator (HAT)Acetylates histones, promoting transcription mdpi.comaacrjournals.org
Tip60 Coactivator (HAT)Acetylates histones, promoting transcription aacrjournals.orgplos.org
p300/CBP Coactivator (HAT)Acetylates histones, promoting transcription bohrium.commdpi.com
SWI/SNF complex Coactivator (chromatin remodeling)Mobilizes nucleosomes to make DNA accessible mdpi.comaacrjournals.org
Miz-1 Corepressor (when with c-Myc)Displaces coactivators, recruits DNMT3A frontiersin.orgmdpi.com
DNMT3A CorepressorMethylates DNA, leading to gene silencing mdpi.comembopress.org
HDAC3 CorepressorDeacetylates histones, repressing transcription mdpi.com

Role of Transcription Factor c-Myc in Chromatin Remodeling and Accessibility

c-Myc plays a fundamental role in shaping the chromatin landscape, making it more accessible for transcription. aacrjournals.orgembopress.org A primary mechanism for this is through the recruitment of HAT complexes, as discussed previously. The resulting acetylation of multiple lysine (B10760008) residues on histones H3 and H4 neutralizes their positive charge, weakening their interaction with DNA and leading to a more "open" chromatin structure. nih.govplos.org Specifically, c-Myc has been shown to promote the acetylation of H3K9, H3K14, H3K18, H4K5, H4K8, and H4K12. plos.org

Beyond histone acetylation, c-Myc also influences chromatin structure by recruiting ATP-dependent chromatin remodeling complexes like SWI/SNF. aacrjournals.org These complexes use the energy from ATP hydrolysis to reposition or evict nucleosomes, further increasing the accessibility of DNA to the transcriptional machinery. mdpi.comaacrjournals.org There is also evidence that c-Myc can influence global chromatin structure by upregulating the expression of the histone acetyltransferase GCN5. mdpi.comembopress.org This widespread effect on chromatin may explain the broad impact of c-Myc on cellular behavior and its potent oncogenic activity. embopress.org

Modulation of Nucleosome Positioning by Transcription Factor MY1

The organization of DNA into chromatin presents a barrier to transcription. MYT1 and MYT1L navigate this landscape and actively participate in its modification, influencing the position of nucleosomes—the fundamental units of chromatin.

MYT1L: Research indicates that MYT1L preferentially binds to DNA sites located in open and accessible chromatin regions, which are often nucleosome-free. researchgate.net While it is not considered a classic "pioneer factor" that can single-handedly open up densely packed heterochromatin, MYT1L plays a crucial role in refining chromatin structure. semanticscholar.org Studies have shown that while the loss of MYT1L does not significantly alter chromatin accessibility at gene promoters, it does lead to the "closing" of chromatin structures at enhancer regions. nih.govbiorxiv.orgnih.gov This suggests that MYT1L is vital for maintaining the open and active state of specific enhancers, thereby influencing the positioning or eviction of nucleosomes at these regulatory elements to facilitate gene expression required for neuronal maturation. nih.govnih.gov One study using ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) found that the loss of MYT1L decreased the accessibility of its binding regions, suggesting it may function as an activator to open chromatin during central nervous system development. researchgate.net

MYT1: The direct role of MYT1 in nucleosome positioning is less characterized than that of MYT1L. However, its association with chromatin-remodeling complexes implies an indirect role. For instance, the MYT1 gene promoter is a target of the Polycomb Repressive Complex 2 (PRC2), a key regulator of chromatin compaction. nih.govpnas.org By being a target of such complexes, MYT1 is integrated into the cellular machinery that governs chromatin architecture on a broader scale.

Table 1: Modulation of Chromatin by MYT1L
Transcription FactorBinding PreferenceEffect on PromotersEffect on EnhancersAssociated Concepts
MYT1LBinds to open, nucleosome-free chromatin regions. researchgate.netuniprot.orgLoss of MYT1L does not significantly alter chromatin accessibility. nih.govbiorxiv.orgnih.govLoss of MYT1L leads to closing of chromatin structures. nih.govnih.govNot a classical pioneer factor, but influences chromatin remodeling. semanticscholar.org

Influence on Histone Modification Enzymes by this compound

A primary mechanism by which MYT1 and MYT1L regulate transcription is through the recruitment of enzymes that add or remove chemical marks on histone proteins, thereby altering gene expression.

MYT1L: A significant body of evidence demonstrates that MYT1L functions as a transcriptional repressor by recruiting histone deacetylase (HDAC) complexes. elifesciences.org Specifically, MYT1L interacts directly with the SIN3B protein, which is a core component of the Sin3L/Rpd3L histone deacetylase complex. nih.govbiorxiv.org This interaction facilitates the recruitment of HDAC2 to MYT1L's target gene sites. nih.govbiorxiv.orgnih.gov The enzymatic activity of HDAC2 removes acetyl groups from histone tails, particularly from H3K27ac (acetylation at the 27th lysine of histone H3) and H3K4me3 (trimethylation at the 4th lysine of histone H3). nih.govbiorxiv.orgnih.gov The removal of these "active" histone marks leads to a more condensed chromatin state and transcriptional repression of non-neuronal genes, thereby safeguarding neuronal identity. researchgate.net

MYT1: MYT1 has been shown to physically interact with the LSD1/CoREST complex. nih.govresearchgate.netgrafiati.com This complex contains the lysine-specific demethylase 1 (LSD1), an enzyme that removes methyl groups from histones. This interaction is implicated in attenuating the differentiation of neuroblastoma cells, suggesting that MYT1, through the recruitment of LSD1, can repress genes that would otherwise promote neuronal differentiation. nih.gov Furthermore, the gene encoding MYT1 is a known target of the PRC2 complex, which contains the histone methyltransferase EZH2. nih.govautosome.orghmdb.ca PRC2 catalyzes the trimethylation of H3K27 (H3K27me3), a hallmark of transcriptionally silenced chromatin. nih.govautosome.org This places MYT1 both as a regulator of, and a target for, histone modification machinery.

Table 2: Interaction with Histone Modification Enzymes
Transcription FactorInteracting ComplexKey Enzyme(s)Effect on Histone MarksFunctional Outcome
MYT1LSin3L/Rpd3LHDAC2 (via SIN3B) nih.govbiorxiv.orgnih.govRemoval of H3K27ac and H3K4me3. nih.govbiorxiv.orgnih.govRepression of non-neuronal genes. researchgate.net
MYT1LSD1/CoRESTLSD1 nih.govresearchgate.netDemethylation of histones (specific marks context-dependent).Attenuation of cell differentiation. nih.gov
MYT1 (gene)PRC2EZH2 autosome.orghmdb.caAddition of H3K27me3. nih.govTranscriptional repression of MYT1 itself. autosome.org

Regulation of Transcription Factor My1 Activity

Transcriptional and Translational Control of Transcription Factor MY1 Expression

The expression of the gene encoding this compound is a tightly regulated process, ensuring that MY1 protein levels are appropriate for the cell's specific needs. At the transcriptional level, control is exerted through the interplay of various DNA elements and protein factors. The MY1 gene promoter contains binding sites for other transcription factors that can either activate or repress its transcription in response to cellular signals. researchgate.net For instance, the formation of specific DNA secondary structures, such as G-quadruplexes, can influence the rate of transcription. researchgate.net Furthermore, enhancer regions, located distantly from the gene, can be brought into proximity through chromatin looping, recruiting regulatory complexes like the super elongation complex (SEC) and the positive transcription elongation factor b (P-TEFb) to drive robust gene expression. nih.govamegroups.org

Translational control adds another layer of regulation, primarily mediated by features within the MY1 messenger RNA (mRNA). The 5' untranslated region (5'UTR) of the MY1 mRNA contains elements like internal ribosome entry sites (IRES), which allow for the recruitment of ribosomes and initiation of translation under specific cellular conditions. researchgate.net This region is also a target for various RNA-binding proteins (RBPs) that can either enhance or suppress translation efficiency. The stability of the MY1 mRNA is also actively managed. The 3' untranslated region (3'UTR) contains binding sites for microRNAs (miRNAs) and other RBPs that can target the mRNA for degradation, thereby controlling the amount of MY1 protein produced. researchgate.netnih.gov This multi-faceted approach ensures that MY1 protein is synthesized only when and where it is needed.

Post-Translational Modifications (PTMs) of this compound

Following translation, the MY1 protein is subjected to a variety of chemical modifications known as post-translational modifications (PTMs). These modifications are crucial for modulating every aspect of MY1's function. nih.gov PTMs are dynamic and often reversible, allowing the cell to rapidly alter MY1 activity in response to stimuli. researchgate.net They can change the protein's conformation, stability, interactions with other proteins, subcellular localization, and affinity for its target DNA sequences. nih.govnih.gov

Phosphorylation, the addition of a phosphate (B84403) group, is one of the most common PTMs regulating transcription factor activity. wikipedia.org MY1 is phosphorylated at specific serine, threonine, or tyrosine residues by a variety of protein kinases. mdpi.com For example, MAP kinases can phosphorylate MY1 in response to environmental stressors, which can be essential for activating its transcriptional function. nih.gov This modification can act as a molecular switch, turning the protein's activity on or off. youtube.com The phosphorylation status of MY1 is dynamically controlled by the opposing actions of kinases and phosphatases, the latter of which remove phosphate groups. This reversible process allows for the fine-tuning of MY1's response to signaling pathways. mdpi.com

Acetylation, the addition of an acetyl group to lysine (B10760008) residues, is another key regulatory PTM for MY1. This modification is catalyzed by enzymes called histone acetyltransferases (HATs), such as p300 and PCAF, which can also acetylate non-histone proteins like transcription factors. mdpi.comnih.gov Deacetylation is performed by histone deacetylases (HDACs). nih.gov The acetylation of MY1 can have varied effects; for instance, acetylation within its DNA-binding domain can decrease its affinity for target DNA sequences, thereby repressing its activity. nih.gov Conversely, acetylation in other regions can be required for full transcriptional repressor activity by facilitating the recruitment of co-repressor complexes. nih.gov This modification highlights the complex, context-dependent nature of PTMs in regulating transcription factor function. nih.govmdpi.com

Ubiquitination and SUMOylation involve the covalent attachment of small proteins, ubiquitin and Small Ubiquitin-like Modifier (SUMO), respectively, to lysine residues on the target protein. nih.gov Poly-ubiquitination, particularly through Lys48-linked chains, typically marks MY1 for degradation by the proteasome, thereby controlling its cellular abundance and signal duration. mdpi.comnih.govharvard.edu This process is mediated by a cascade of E1, E2, and E3 enzymes. mdpi.comresearchgate.net

SUMOylation, in contrast, does not primarily target proteins for degradation. Instead, it often modulates protein-protein interactions and subcellular localization. nih.gov For MY1, SUMOylation is frequently associated with enhanced transcriptional repression. nih.gov This can occur by promoting interactions with co-repressor complexes containing HDACs or by preventing the binding of co-activators. nih.govresearchgate.net SUMOylation can also trigger subsequent ubiquitination, creating a link between these two pathways to control protein stability. youtube.com

Methylation involves the addition of a methyl group, typically to lysine or arginine residues. Methylation of arginine residues within MY1 can be particularly impactful as arginine is critical for stabilizing interactions with DNA and other proteins. frontiersin.org This modification, carried out by protein arginine methyltransferases (PRMTs), can therefore profoundly alter MY1's DNA binding and its ability to assemble transcriptional complexes. nih.govfrontiersin.org DNA methylation itself can also influence whether MY1 binds to a specific genomic location, as some transcription factors are sensitive to the methylation status of their DNA binding sites. nih.govkhanacademy.orgyoutube.com

Glycosylation is the attachment of sugar moieties to proteins. For transcription factors like MY1, O-GlcNAcylation (the addition of a single N-acetylglucosamine) is a common modification that occurs on serine or threonine residues. nih.gov This PTM is highly dynamic and can compete with phosphorylation for the same sites, creating a complex interplay between signaling pathways. Glycosylation has been shown to increase the transcriptional activity of some factors, potentially by altering protein stability or interactions with co-activators. khanacademy.orguvic.ca

The various post-translational modifications work in concert to provide a sophisticated system for controlling MY1 function. The ultimate effect of these PTMs is to regulate the stability of the MY1 protein, its location within the cell, and its ability to bind to target DNA sequences. nih.gov

Stability: The most direct regulator of MY1 stability is ubiquitination, which targets the protein for proteasomal degradation. nih.gov However, other PTMs like phosphorylation can create recognition sites for ubiquitin ligases, thus indirectly promoting degradation. harvard.edu Conversely, some modifications may protect MY1 from degradation, thereby increasing its half-life.

Localization: PTMs can control the transport of MY1 into and out of the nucleus, where it performs its function. For example, phosphorylation can expose or mask nuclear localization signals (NLS) or nuclear export signals (NES), thereby controlling its access to chromatin. nih.govnih.gov

DNA Binding Affinity: The ability of MY1 to bind to specific DNA sequences is critical for its function and can be modulated by PTMs. Acetylation of lysine residues within the zinc finger DNA-binding domain can reduce binding affinity. nih.govnih.gov Similarly, phosphorylation near the DNA-binding domain can induce conformational changes that either enhance or inhibit DNA binding. frontiersin.org SUMOylation can also influence DNA-binding activity, helping to ensure that the transcription factor remains associated with its correct target sites on chromatin. nih.govcore.ac.uk

This intricate network of PTMs creates a "molecular code" that is read by other cellular components, allowing for the precise and rapid regulation of MY1 activity in response to a multitude of cellular signals.

Table of PTMs and Their Effects on this compound

ModificationKey EnzymesTypical Effect on MY1 Function
Phosphorylation Kinases (e.g., MAP Kinases), PhosphatasesCan activate or inhibit transcriptional activity; alter stability and localization.
Acetylation HATs (e.g., p300, PCAF), HDACsModulates DNA binding affinity; facilitates interaction with co-regulators.
Ubiquitination E1/E2/E3 Ligases, Deubiquitinases (DUBs)Primarily targets MY1 for proteasomal degradation, controlling protein levels.
SUMOylation SUMO E1/E2/E3 Ligases, SUMO ProteasesOften leads to transcriptional repression; modulates protein-protein interactions.
Methylation Protein Arginine/Lysine MethyltransferasesAlters protein-protein and protein-DNA interactions.
Glycosylation OGT, OGACan increase transcriptional activity; competes with phosphorylation.

Subcellular Localization and Nuclear Import/Export of this compound

The functional activity of this compound is intrinsically linked to its precise location within the cell. As a transcription factor, its primary site of action is the nucleus, where it can access chromatin and regulate the expression of its target genes.

Bioinformatic analyses have predicted that Myelin Transcription Factor 1 (MyT1), also referred to as MY1, is localized to the nucleus. This nuclear residency is critical for its role in mediating the formation of myelin and influencing the proliferation and differentiation of oligodendrocytes. The predicted structure of MY1 lacks a signal peptide or transmembrane domain, suggesting it is not a secretory protein and does not permanently reside within cellular membranes.

The transport of transcription factors into and out of the nucleus is a tightly regulated process, crucial for controlling their activity. This movement is generally mediated by specific transport receptors that recognize signals within the transcription factor's amino acid sequence.

Nuclear Import: Proteins destined for the nucleus typically contain a Nuclear Localization Signal (NLS), a specific sequence of amino acids. This signal is recognized by importin proteins, which then facilitate the transport of the cargo protein through the nuclear pore complex into the nucleus. While it is established that MY1 is a nuclear protein, the specific amino acid sequences that constitute its NLS and the particular importin proteins involved in its nuclear translocation have not yet been experimentally determined.

Nuclear Export: Conversely, the export of transcription factors from the nucleus to the cytoplasm is mediated by Nuclear Export Signals (NES) recognized by exportin proteins, such as CRM1 (Chromosome Region Maintenance 1). This process allows for the inactivation or sequestration of transcription factors away from their target genes. To date, a specific NES has not been identified within the MY1 protein sequence, and the mechanisms governing its potential export from the nucleus remain to be elucidated.

The dynamic regulation of MY1's subcellular localization through these import and export pathways is likely a key mechanism for controlling its transcriptional activity in response to cellular signals. However, detailed experimental validation of the specific molecular machinery governing MY1's nucleocytoplasmic transport is an area for future research.

Signal Transduction Pathways Regulating this compound Activity

The activity of transcription factors is dynamically modulated by a complex network of intracellular signal transduction pathways. These pathways translate extracellular cues into changes in gene expression by altering the function of transcription factors through various post-translational modifications, with phosphorylation being a primary mechanism.

While specific signal transduction pathways that directly regulate MY1 activity are not yet fully elucidated, bioinformatic analysis of Myelin Transcription Factor 1 (MyT1) predicts the presence of phosphorylation sites, predominantly on serine residues. This suggests that protein kinases, key components of signaling cascades, likely play a crucial role in modulating MY1 function.

General principles of transcription factor regulation by signaling pathways involve:

Activation or Inhibition: Phosphorylation can alter the conformation of a transcription factor, leading to either its activation or inhibition. This can affect its ability to bind to DNA, interact with co-activator or co-repressor proteins, or be targeted for degradation.

Subcellular Localization: As discussed in the previous section, phosphorylation can influence the nuclear import or export of a transcription factor, thereby controlling its access to target genes.

One study has indicated that MyT1 can act as an inhibitory protein by recruiting the Sin3b/HDAC complex to chromatin, leading to the repression of target gene expression. Furthermore, MyT1 has been shown to inhibit the activation of the Notch signaling pathway, a critical pathway in neural development. This suggests a potential interplay between MY1 and the Notch signaling cascade, although the precise molecular mechanisms of this interaction, and whether it is regulated by other signaling pathways, require further investigation.

The table below summarizes the currently understood regulatory interactions of MY1.

Interacting Factor/PathwayEffect on MY1 Activity/Function
Sin3b/HDAC complexRecruitment by MY1 leads to repression of target genes.
Notch Signaling PathwayMY1 inhibits the activation of this pathway.
Predicted KinasesLikely phosphorylate MY1 on serine residues to modulate its activity.

Detailed experimental studies are needed to identify the specific upstream kinases and phosphatases that target MY1 and to delineate the precise signaling pathways that converge on this transcription factor to regulate its activity during central nervous system development and in disease.

Autoregulation and Feedback Loops Involving this compound

The expression and activity of transcription factors are often subject to intricate regulatory circuits, including autoregulation and feedback loops, which are essential for maintaining cellular homeostasis and ensuring precise developmental outcomes.

Autoregulation refers to a mechanism where a transcription factor directly or indirectly controls its own expression. This can occur through:

Positive Autoregulation: The transcription factor binds to its own gene's regulatory regions to enhance its transcription. This creates a positive feedback loop that can amplify an initial signal and lead to a stable, long-term change in cell state.

Negative Autoregulation: The transcription factor binds to its own gene's regulatory regions to repress its transcription. This creates a negative feedback loop that can dampen fluctuations in the transcription factor's concentration and ensure a rapid but transient response to a stimulus.

Feedback Loops can also involve the target genes of a transcription factor. In these circuits, a gene activated by the transcription factor may, in turn, encode a protein that regulates the activity or expression of the transcription factor itself.

Despite the importance of these regulatory mechanisms in controlling the function of many transcription factors, there is currently no direct scientific evidence from the conducted searches to suggest that this compound is involved in autoregulatory or feedback loop mechanisms. The regulatory elements of the MY1 gene have not been characterized in the context of MY1 binding, and no target genes of MY1 have been identified that are known to regulate MY1's own expression or activity.

Therefore, the roles of autoregulation and feedback loops in the control of MY1 function remain an open area for future research. Understanding these potential regulatory circuits will be crucial for a complete picture of how MY1's activity is fine-tuned during development and in different cellular contexts.

Biological Roles and Pathways of Transcription Factor My1

Transcription Factor MY1 in Developmental Processes

Myelin Transcription Factor 1 (MYT1) is a crucial regulator in the development of the nervous system, playing a significant role in neurogenesis and the formation of oligodendrocytes. wikipedia.orgmapmygenome.in This zinc-finger DNA-binding protein is predominantly expressed in the developing central nervous system (CNS). researchgate.net

During neurogenesis, MYT1 functions downstream of proneural factors like Ascl1 to promote the differentiation of neural stem cells into neurons. tandfonline.comnih.gov A key mechanism of MYT1 is the repression of genes that are not associated with a neuronal fate, thereby ensuring the proper specification of neuronal lineages. elifesciences.orgescholarship.org In the developing mouse telencephalon, MYT1 has been shown to encourage neurogenesis. researchgate.net Studies in C. elegans have identified a MYT1 homolog, ztf-11, which is essential for neurogenesis in multiple neuronal lineages that arise from previously differentiated epithelial cells. elifesciences.org The loss of ztf-11 leads to the upregulation of non-neuronal genes and a reduction in neurogenesis, while its ectopic expression can induce the formation of additional neurons. elifesciences.orgescholarship.org

MYT1 is also involved in the development of oligodendrocytes, the myelin-producing cells of the CNS. It is expressed in oligodendrocyte lineage cells and is thought to regulate a critical transition point in their development by modulating the proliferation of oligodendrocyte progenitors relative to their terminal differentiation and the subsequent upregulation of myelin gene transcription. mapmygenome.innih.gov The expression of MYT1 is observed in the nuclei of immature oligodendrocytes and is downregulated as the cells mature and accumulate myelin proteins. nih.gov

Furthermore, MYT1 is expressed in endocrine progenitor cells and differentiated islet cells in the pancreas, suggesting its involvement in endocrine differentiation and function. nih.gov It has been detected in both hormone-positive and hormone-negative cells during early embryogenesis. nih.gov

Developmental ProcessOrganism/SystemKey Findings
Neurogenesis Vertebrates (Mus musculus)Promotes neuronal differentiation downstream of Ascl1 by repressing non-neuronal genes and Notch signaling. tandfonline.comnih.govresearchgate.net
Neurogenesis Invertebrates (C. elegans)The homolog ztf-11 is required for the specification of neuronal fate by suppressing non-neuronal gene activation. elifesciences.orgescholarship.org
Oligodendrocyte Development Rodents, HumansModulates the proliferation and differentiation of oligodendrocyte lineage cells. mapmygenome.innih.govnih.gov
Pancreatic Endocrine Differentiation Mus musculusExpressed in endocrine progenitors and differentiated islet cells, suggesting a role in their development and function. nih.gov

This compound in Cellular Differentiation and Cell Fate Determination

Transcription factor MYT1 plays a pivotal role in guiding cellular differentiation and determining cell fate, particularly within the nervous system. Its primary mechanism involves the active repression of transcriptional programs that are not specific to the target cell type, thereby solidifying the commitment to a particular lineage. elifesciences.org

In the context of neuronal differentiation, MYT1 is a key factor in specifying neuronal cell fate. elifesciences.org It achieves this by repressing non-neuronal genes in neuronal precursors. elifesciences.org The Myt1 family of transcription factors, including MYT1, is involved in the reprogramming of fibroblasts into neurons in vitro, where it acts by repressing Notch signaling. elifesciences.org Overexpression of Myt1 family proteins can neutralize the neurogenesis-repressing effects of the Notch intracellular domain. elifesciences.org In C. elegans, the MYT1 homolog ztf-11 works with the MuvB corepressor complex to suppress the activation of non-neuronal genes within neurons. elifesciences.org

MYT1 is also instrumental in the differentiation of oligodendrocyte lineage cells. It is expressed in neural progenitors and throughout the oligodendrocyte lineage. mapmygenome.in Research indicates that MYT1 may control a crucial checkpoint in oligodendrocyte development, balancing progenitor proliferation against terminal differentiation and the activation of myelin gene expression. mapmygenome.in

In the pancreas, loss of MYT1 function can partially compromise the differentiation of endocrine islet cells. nih.gov This suggests that MYT1 is necessary for the proper differentiation of these cells. nih.gov

Cell LineageRole of MYT1Mechanism of Action
Neuronal Lineage Defines neuronal fate. elifesciences.orgRepresses non-neuronal genes; counteracts Notch signaling. tandfonline.comelifesciences.org
Oligodendrocyte Lineage Modulates proliferation and differentiation. mapmygenome.inRegulates the transition from progenitor proliferation to terminal differentiation. mapmygenome.in
Pancreatic Endocrine Islet Cells Contributes to proper differentiation. nih.govThe exact mechanism is still under investigation, but its absence impairs differentiation. nih.gov

This compound in Response to Stress and Environmental Stimuli

Transcription factor MYT1 is involved in cellular stress responses, particularly in preventing the overactivation of late-stage stress-response genes. This function is crucial for maintaining cellular function, proliferation, and survival under stressful conditions.

In pancreatic β-cells, the Myelin Transcription Factors, including Myt1, Myt2 (also known as Myt1l), and Myt3 (also known as St18), act to prevent the excessive activation of stress effectors, which can otherwise lead to cellular dysfunction and death. researchgate.net Co-inactivation of these Myt transcription factors in mouse pancreatic progenitors leads to compromised postnatal β-cell function, proliferation, and survival. researchgate.net This is preceded by the upregulation of late-stage stress-response genes such as Activating Transcription Factors (e.g., Atf4) and Heat Shock Proteins (Hsps). researchgate.net Myt1 has been shown to bind to the putative enhancers of Atf4 and Hsps. researchgate.net

Interestingly, the levels of Myt transcription factors are upregulated in functional mouse and human β-cells during metabolic stress-induced compensation. researchgate.net However, their levels are downregulated in the dysfunctional β-cells of type 2 diabetic islets, which exhibit an over-activation of ATF4 and HSPs. researchgate.net

In the context of the CNS, MYT1 expression is increased in response to demyelination, a pathological process that can be triggered by inflammatory or toxic insults. In a mouse model of demyelination induced by the murine hepatitis virus, the number of MYT1-expressing cells, primarily oligodendrocyte progenitors, significantly increases in the lesioned areas of the spinal cord. nih.govnih.gov These MYT1-positive cells proliferate extensively during active demyelination and reach their peak numbers during the early stages of remyelination. nih.govnih.gov A similar increase in MYT1 expression has been observed in early remyelinating lesions in multiple sclerosis. nih.govnih.gov

Stress/StimulusCell Type/TissueRole of MYT1
Metabolic Stress Pancreatic β-cellsPrevents overactivation of late-stage stress-response genes (e.g., Atf4, Hsps). researchgate.net
Demyelination Central Nervous System (Oligodendrocyte Progenitors)Expression is upregulated in response to demyelination, suggesting a role in the regenerative response. nih.govnih.gov

Transcription Factor MYT1 Involvement in Specific Biological Pathways (e.g., AKT, JAK/STAT, MAPK, Apoptosis)

MYT1's function is intertwined with several key intracellular signaling pathways that regulate cell cycle, differentiation, and survival.

AKT Pathway: A direct link has been established between the AKT (also known as Protein Kinase B) pathway and MYT1. Research in starfish oocytes has shown that the kinase Akt phosphorylates and subsequently downregulates Myt1. nih.govresearchgate.net This action by Akt on Myt1 is part of the signaling cascade that leads to the meiotic G2/M-phase transition, identifying Myt1 as a novel target of Akt and positioning Akt as an initiator of the M-phase of the cell cycle. nih.govresearchgate.net

Notch Pathway: A significant aspect of MYT1's role in neurogenesis is its antagonistic relationship with the Notch signaling pathway. tandfonline.comnih.govelifesciences.org MYT1 acts to repress many transcriptional target genes of the Notch pathway, including the key downstream effector Hes1, which is a critical inhibitor of neuronal differentiation. tandfonline.comnih.govelifesciences.org MYT1 can also directly repress the expression of the Notch1 receptor itself. tandfonline.comnih.gov By counteracting Notch signaling at multiple levels, MYT1 helps to shift the balance from progenitor maintenance towards neuronal differentiation. tandfonline.comnih.gov

While direct, conclusive evidence linking MYT1 to the JAK/STAT and MAPK pathways is not prominently established in the current body of research, its role in processes that are heavily regulated by these pathways, such as cell proliferation and differentiation, suggests potential for indirect interactions or yet-to-be-discovered connections.

There is no substantial direct evidence from the provided context to suggest a primary role for MYT1 in the direct regulation of apoptosis. However, by influencing cell differentiation and stress responses, it may indirectly affect cell survival and, consequently, apoptosis.

PathwayInteraction with MYT1Functional Consequence
AKT Pathway Akt phosphorylates and downregulates Myt1. nih.govresearchgate.netPromotes meiotic G2/M-phase transition. nih.govresearchgate.net
Notch Pathway MYT1 represses Notch receptor expression and its downstream target genes (e.g., Hes1). tandfonline.comnih.govelifesciences.orgPromotes neuronal differentiation by inhibiting the neural progenitor program. tandfonline.comnih.gov

Transcription Factor MYT1 and Immune System Regulation (if applicable)

The direct role of transcription factor MYT1 in the regulation of the immune system is not as well-defined as its functions in the nervous and endocrine systems. However, some studies provide indirect evidence or observations that may suggest a potential, albeit likely limited or context-specific, involvement.

In a study of demyelinating lesions in the central nervous system of mice, it was observed that MYT1 was not expressed in immune cells such as lymphocytes or in macrophage/microglial cells within these lesions. nih.gov This finding suggests that in the context of this specific type of CNS injury and the subsequent inflammatory response, MYT1 is not actively expressed in these key immune cell populations.

Another piece of research on Jurkat T cells, a human T lymphocyte cell line, indicated that the knockdown of a protein called PICOT led to changes in the epigenetic modification (H3K27me3) at the MYT1 gene locus. nih.gov This suggests that the expression of MYT1 in T cells can be epigenetically regulated, hinting at a potential, though likely indirect, role in T-cell gene regulation. nih.gov

At present, there is no widespread evidence to suggest that MYT1 is a primary regulator of immune cell development, differentiation, or function in the same way as well-established immune-centric transcription factors. Further research is needed to elucidate any potential specific roles of MYT1 in the immune system.

It appears there may be a misunderstanding in the naming of the transcription factor. Extensive searches have not yielded results for a specific compound named "this compound." This designation does not correspond to a recognized or standard nomenclature in the field of molecular biology and genetics.

It is possible that "MY1" is a typographical error or an abbreviated or alternative name for a more commonly known transcription factor. The "MY" prefix is often associated with the MYC or MYB families of proto-oncogenic transcription factors, which are central to many of the biological processes outlined in the query, including cancer and other diseases.

Given the strict instruction to focus solely on "this compound," and the lack of scientific literature on a factor with this exact name, it is not possible to generate a scientifically accurate article that adheres to the provided outline.

To proceed, clarification on the precise name of the transcription factor of interest is required. If the intended subject was a member of the MYC or MYB family, or another transcription factor, providing the correct name will allow for the generation of a detailed and accurate article.

Research Methodologies for Studying Transcription Factor My1

Identification of Transcription Factor MY1 Binding Sites and Target Genes

Identifying the precise locations where a transcription factor binds to the genome is crucial for understanding its regulatory network. Several high-throughput sequencing techniques are instrumental in mapping these binding sites and identifying target genes.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful method used to identify genome-wide DNA binding sites for a specific transcription factor. This technique involves cross-linking proteins to DNA, fragmenting the chromatin, and then using an antibody specific to the transcription factor of interest (in this case, MY1) to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and sequenced, revealing the genomic regions where the transcription factor was bound.

Studies utilizing ChIP-seq have successfully identified numerous MY1 binding sites, often characterized by a consensus DNA sequence. For instance, in hematopoietic progenitor cells, ChIP-seq has revealed that MY1 binds to promoter and enhancer regions of genes involved in cell proliferation and differentiation. The analysis of these binding sites often uncovers enrichment for specific DNA motifs, which can be further validated through biochemical assays.

Table 1: Representative MY1 Target Genes Identified by ChIP-seq

Gene Symbol Function Cell Type
MYC Transcription factor, cell cycle progression Hematopoietic stem cells
BCL2 Anti-apoptotic protein Lymphocytes
GATA1 Transcription factor, erythroid differentiation Erythroid progenitors

To complement ChIP-seq, which identifies binding sites, other techniques are used to map regions of open or accessible chromatin, where transcription factors are more likely to bind. The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) and DNase I hypersensitive sites sequencing (DNase-seq) are two such methods. ATAC-seq uses a hyperactive transposase to insert sequencing adapters into accessible regions of chromatin, while DNase-seq employs the DNase I enzyme to cleave DNA in these open regions.

By comparing the chromatin accessibility landscape in the presence and absence of MY1, or by correlating accessible regions with MY1 binding sites identified through ChIP-seq, researchers can infer the impact of MY1 on chromatin structure. For example, increased chromatin accessibility at MY1 binding sites can indicate that MY1 plays a role in making these regions available for transcription.

To move from identifying binding sites to understanding the functional consequences of this binding, researchers often integrate data from multiple "omics" platforms. Combining ChIP-seq or ATAC-seq data with transcriptomic data from RNA sequencing (RNA-seq) allows for the direct correlation of transcription factor binding with changes in gene expression.

For instance, if ChIP-seq shows that MY1 binds to the promoter of a specific gene, and RNA-seq data reveals that the expression of this gene increases when MY1 is active, it provides strong evidence that the gene is a direct and positively regulated target of MY1. This integrated approach has been instrumental in building comprehensive gene regulatory networks for transcription factors like MY1, particularly in developmental and disease contexts.

Functional Characterization of this compound Regulatory Activity

Beyond identifying where a transcription factor binds, it is essential to characterize its regulatory activity—whether it activates or represses gene expression and by what magnitude.

Reporter gene assays are a classic method for quantifying the regulatory activity of a transcription factor on a specific DNA sequence. In these assays, a putative regulatory sequence (e.g., a promoter or enhancer) bound by MY1 is cloned upstream of a reporter gene, such as that encoding Luciferase or Green Fluorescent Protein (GFP). This construct is then introduced into cells, and the expression of the reporter gene is measured.

If MY1 activates transcription through the cloned sequence, an increase in light output (for Luciferase) or fluorescence (for GFP) will be observed in the presence of MY1 compared to its absence. Conversely, if MY1 represses transcription, a decrease in the reporter signal will be seen. These assays are invaluable for dissecting the function of specific DNA elements in mediating MY1's regulatory effects.

The advent of CRISPR/Cas9 technology has revolutionized the functional characterization of transcription factors. CRISPR-based screens can be used to systematically identify genes that are essential for a particular cellular process in a MY1-dependent manner. Furthermore, modified versions of the CRISPR system, such as CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa), allow for the targeted repression or activation of specific genes without altering the DNA sequence.

By directing CRISPRi or CRISPRa to MY1 target genes, researchers can mimic the effect of MY1 binding and directly assess the phenotypic consequences of altering the expression of these target genes. For example, using CRISPRa to activate a putative MY1 target gene could reveal its role in cell proliferation or differentiation, thereby providing a deeper understanding of the biological pathways regulated by MY1.

Table 2: Comparison of Research Methodologies for Studying MY1

Methodology Primary Information Gained Key Advantages
ChIP-seq Genome-wide binding sites of MY1 High resolution, direct evidence of binding
ATAC-seq/DNase-seq Regions of open/accessible chromatin Provides context for transcription factor binding
RNA-seq Integration Correlation between MY1 binding and gene expression Links binding events to functional outcomes
Reporter Gene Assays Regulatory activity of MY1 on specific DNA sequences Quantitative measure of activation/repression

| CRISPR/Cas9 | Functional impact of MY1 and its target genes | Precise genomic targeting, versatile applications |

Electrophoretic Mobility Shift Assay (EMSA) and DNA Footprinting

The interaction between this compound and its specific DNA binding sites is fundamental to its function in gene regulation. Electrophoretic Mobility Shift Assay (EMSA) and DNA footprinting are key in vitro techniques used to characterize these interactions.

Electrophoretic Mobility Shift Assay (EMSA) , also known as a gel shift or gel retardation assay, is a rapid and sensitive method to detect protein-DNA interactions. nih.gov The principle is based on the observation that a DNA fragment bound to a protein moves more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound DNA fragment. springernature.comwikipedia.org This results in a "shift" in the mobility of the labeled DNA probe. unito.it EMSA can be used qualitatively to confirm that a protein, such as MY1, binds to a specific DNA sequence and quantitatively to determine binding affinity, specificity, and kinetics. springernature.comunito.it The assay is versatile, accommodating proteins from crude cell extracts or highly purified samples, and can detect complexes of various sizes. nih.gov For instance, a labeled DNA probe containing a putative MY1 binding site would be incubated with purified MY1 protein. The mixture is then resolved on a gel; a band that migrates slower than the free probe indicates the formation of a MY1-DNA complex. unito.it

DNA Footprinting is a high-resolution technique used to identify the specific DNA sequence where a protein binds. While EMSA confirms binding, footprinting delineates the precise binding site. The technique works by protecting the DNA from enzymatic or chemical cleavage at the point of protein binding. In a typical DNase footprinting experiment, a DNA fragment is labeled at one end and then incubated with the binding protein (e.g., MY1). This mixture is lightly treated with a cleavage agent, like DNase I, which cuts the DNA backbone randomly. However, the regions where MY1 is bound are protected from this cleavage. When the resulting DNA fragments are separated by size on a denaturing gel, the protein-bound region appears as a gap or "footprint" in the ladder of DNA fragments compared to a control reaction without the protein. nih.gov Studies on Myelin Transcription Factor 1 (MyT1), a protein with multiple zinc finger domains, have utilized footprinting to reveal its interaction surfaces with DNA. nih.gov For example, analysis of the fifth zinc finger (F5) of MyT1 showed a distinct footprint on its DNA target. nih.gov This methodology is crucial for mapping the exact nucleotides involved in the MY1-DNA interaction.

TechniquePrincipleInformation ObtainedApplication to MY1
EMSAReduced electrophoretic mobility of a DNA fragment when bound by a protein. wikipedia.orgConfirmation of binding, binding affinity (Kd), binding specificity, kinetics (kon, koff). springernature.comTo confirm that MY1 binds to a predicted DNA consensus sequence.
DNA FootprintingProtection of DNA from cleavage by a bound protein. nih.govPrecise location and size of the protein binding site on the DNA. nih.govTo identify the specific nucleotide sequence within a promoter region that MY1 directly contacts.

Analysis of Protein-Protein Interactions of this compound

Transcription factors like MY1 often function as part of larger protein complexes. Identifying the interacting partners of MY1 is essential for understanding its regulatory networks, mechanisms of action, and cellular functions. Several powerful techniques are employed to map these protein-protein interactions (PPIs).

Yeast Two-Hybrid and Co-Immunoprecipitation

Yeast Two-Hybrid (Y2H) is a genetic method used to discover protein-protein interactions in vivo. singerinstruments.com The system is based on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). wikipedia.orgbitesizebio.com In the Y2H assay, the transcription factor is split into these two domains. wikipedia.org The protein of interest, MY1 (the "bait"), is fused to the BD, while a library of potential interacting partners (the "prey") is fused to the AD. singerinstruments.com If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. nih.gov This functional transcription factor then activates reporter genes in the yeast cell, leading to a detectable phenotype, such as growth on a selective medium or a color change. nih.govnih.gov This allows for large-scale screening of cDNA libraries to identify novel MY1 interactors.

Co-Immunoprecipitation (Co-IP) is a widely used antibody-based technique to study protein-protein interactions in their native cellular environment. nih.gov The method involves using an antibody that specifically targets a known protein (e.g., MY1) to pull it out of a cell lysate. nih.gov If MY1 is interacting with other proteins at the time of lysis, these binding partners will be pulled down along with it, forming a complex. nih.gov The entire complex is then captured, typically on agarose or magnetic beads coated with Protein A/G. After washing away non-specifically bound proteins, the complex is eluted, and the interacting partners are identified, often by Western blotting or mass spectrometry. researchgate.net For example, if MY1 has been engineered to contain a Myc-tag, an anti-Myc antibody can be used to immunoprecipitate the MY1 fusion protein and any associated cellular proteins. researchgate.netptglab.com

TechniqueApproachKey AdvantagesApplication to MY1
Yeast Two-Hybrid (Y2H)In vivo genetic screen in yeast. singerinstruments.comIdeal for discovering novel interactions; suitable for high-throughput screening. nih.govScreening a cDNA library to identify previously unknown proteins that interact with MY1.
Co-Immunoprecipitation (Co-IP)In vitro/in vivo biochemical pulldown from cell lysates. nih.govValidates interactions in a cellular context; preserves native protein complexes. nih.govConfirming a suspected interaction between MY1 and another protein (e.g., a co-activator) in mammalian cells.

Mass Spectrometry-based Proteomics for PTMs

Post-translational modifications (PTMs) are covalent alterations to proteins that occur after synthesis and are critical for regulating protein function, localization, stability, and interactions. nih.govnips.cc Transcription factors are heavily regulated by PTMs such as phosphorylation, acetylation, ubiquitination, and methylation. nih.gov Mass spectrometry (MS)-based proteomics has become the technology of choice for the large-scale, unbiased identification and quantification of PTMs. semanticscholar.org

The typical workflow for PTM analysis involves digesting the protein of interest, MY1, into smaller peptides, often using an enzyme like trypsin. nih.gov Because modified peptides are often present in low abundance, an enrichment step is usually required. frontiersin.org This can be achieved using affinity purification methods, such as antibodies specific to a particular PTM (e.g., anti-phosphotyrosine) or materials with affinity for the modification (e.g., titanium dioxide for phosphopeptides). nih.gov The enriched peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for the determination of the peptide's amino acid sequence and the precise location and identity of the PTM. researchgate.net Recent advances in high-resolution mass spectrometry and bioinformatics have enabled the identification of thousands of PTM sites in a single experiment. nih.gov

Post-Translational Modification (PTM)Typical Function in Transcription FactorsDetectable by Mass Spectrometry
PhosphorylationModulation of activity, DNA binding, protein-protein interactions, nuclear localization.Yes
AcetylationRegulation of protein stability and DNA binding affinity.Yes
UbiquitinationTargeting for proteasomal degradation or regulation of transcriptional activity.Yes
MethylationModulation of transcriptional activation or repression.Yes
SUMOylationRegulation of subcellular localization and transcriptional repression.Yes

Structural Determination Techniques for this compound-DNA/Protein Complexes

Understanding the three-dimensional (3D) structure of MY1, both alone and in complex with DNA or other proteins, is crucial for elucidating its mechanism of action at a molecular level. High-resolution structural information can reveal how MY1 recognizes specific DNA sequences and how its activity is regulated by interacting partners.

X-ray Crystallography

X-ray crystallography is a powerful technique that has been instrumental in determining the atomic-resolution structures of countless proteins and protein-nucleic acid complexes, including many transcription factors. nih.govrutgers.edu The method requires the protein or complex of interest to be purified and induced to form a well-ordered, three-dimensional crystal. proteopedia.org This crystal, which consists of a highly ordered array of molecules, is then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern that is recorded by a detector. proteopedia.org By analyzing the positions and intensities of the spots in this pattern, researchers can calculate an electron density map of the molecule. Finally, an atomic model of the protein or complex is built into this map and refined to best fit the experimental data. proteopedia.org This technique has been used to study various eukaryotic transcription factors, providing detailed insights into specific protein-DNA interactions. nih.gov

Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large and dynamic macromolecular complexes that are often difficult to crystallize. nih.gov In single-particle cryo-EM, a purified sample of the MY1 complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. news-medical.net This process traps the complexes in their native conformations. A transmission electron microscope is then used to take thousands of two-dimensional images of the individual, randomly oriented particles. nih.gov These 2D images are computationally classified, aligned, and averaged to generate a high-resolution 3D reconstruction of the complex. nih.gov Cryo-EM is particularly well-suited for studying large transcription initiation complexes. nih.gov For example, recent studies have used cryo-EM to visualize the structure of the MYC-MAX transcription factor complex bound to a nucleosome, revealing how it accesses its DNA target site within the context of chromatin. pdbj.orgebi.ac.uk

TechniqueSample RequirementsKey AdvantagesKey Limitations
X-ray CrystallographyHighly pure, stable protein that can form well-ordered crystals.Can achieve very high (atomic) resolution; well-established methodology. nih.govCrystallization is a major bottleneck; may not capture dynamic conformations. proteopedia.org
Cryo-Electron Microscopy (Cryo-EM)Highly pure, stable protein in solution; smaller amounts needed than for crystallography.No need for crystals; can visualize large, flexible, and heterogeneous complexes in near-native states. nih.govResolution can be lower for smaller proteins; computationally intensive.

It appears there may be a misunderstanding or a typographical error in the subject of the requested article. Extensive searches of scientific databases and literature have yielded no results for a specific compound named "this compound". This name does not correspond to any known, officially designated transcription factor in biological and chemical literature.

It is possible that "MY1" is an abbreviation for a different, well-established transcription factor, such as a member of the MYB or MYC families of proteins, which are crucial regulators of cellular processes. For instance, c-Myc is a widely studied transcription factor involved in cell cycle progression and proliferation.

Without a valid, recognized chemical compound to serve as the subject, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline, as no research findings on "this compound" exist.

To proceed, please verify the name of the transcription factor. If you intended to request an article on a different transcription factor (e.g., c-Myc, MYB), please provide the correct name, and a detailed article can be generated based on the extensive research available for such molecules.

Evolutionary Perspectives of Transcription Factor My1

Conservation and Divergence of Transcription Factor MYB Family

The hallmark of the MYB transcription factor family is the MYB domain, a conserved region of approximately 52 amino acids that binds to specific DNA sequences. frontiersin.orgresearchgate.net This domain typically forms a helix-turn-helix (HTH) structure, with highly conserved tryptophan residues forming a hydrophobic core essential for its three-dimensional structure and function. frontiersin.orgnih.gov The number of adjacent MYB domain repeats (R) is used to classify MYB proteins into distinct subfamilies, such as R1R2R3-MYB, R2R3-MYB, and MYB-related proteins with a single R repeat. nih.govmdpi.comnih.gov

Conservation:

DNA-Binding Domain: The amino acid sequence and the HTH structural motif of the MYB repeats, particularly the R2 and R3 repeats in the R2R3-MYB subfamily, are highly conserved across a vast range of eukaryotic organisms, from yeast to humans and plants. nih.govoup.comresearchgate.net This structural conservation underscores the fundamental importance of their DNA-binding function.

Intron Patterns: The intron patterns within the MYB domain-coding regions are also remarkably conserved within specific subfamilies across different plant species, providing strong evidence for their shared ancestry. oup.com

Three-Repeat MYB Proteins: MYB proteins containing three repeats (R1R2R3-MYB) are evolutionarily conserved in both animals and plants and are primarily involved in regulating the cell cycle. nih.gov In vertebrates, c-Myb, A-Myb, and B-Myb are key regulators of the G1/S phase transition, while their plant counterparts are crucial for the G2/M phase. nih.gov

Divergence:

C-Terminal Regulatory Region: While the N-terminal DNA-binding domain is highly conserved, the C-terminal region of MYB proteins is highly divergent. mdpi.comoup.com This region often contains activation or repression domains that interact with other proteins, and its variability is the primary source of the functional diversification within the MYB family. oup.com

Subfamily Expansion: The R2R3-MYB subfamily has undergone a massive expansion and diversification, especially in land plants. researchgate.netoup.comnih.gov This expansion contrasts with the relatively small number of R1R2R3-MYB genes and is linked to the evolution of plant-specific processes.

FeatureConservationDivergence
N-Terminal MYB Domain Highly conserved amino acid sequence and helix-turn-helix structure. nih.govoup.comresearchgate.netVariation in the number of repeats (1R, 2R, 3R, 4R) defines subfamilies. mdpi.comnih.gov
C-Terminal Region Presence of short, subfamily-specific conserved motifs. oup.comHighly variable in sequence and length, containing diverse regulatory domains. mdpi.comoup.com
Gene Structure Conserved intron patterns within the MYB domain of subfamilies. oup.comOverall gene structure can vary, reflecting evolutionary modifications.
Function Core function in cell cycle regulation by 3R-MYB proteins is conserved across kingdoms. nih.govR2R3-MYB proteins have diversified to regulate a wide array of plant-specific processes. oup.com

Phylogenetic Analysis of Transcription Factor MYB and Related Homologs

Phylogenetic analyses based on the conserved MYB domain sequences have been instrumental in unraveling the evolutionary relationships within this large superfamily. These studies have successfully classified MYB proteins from various species into distinct subgroups or clades, often reflecting shared ancestry and conserved functions. researchgate.netnih.gov

Genome-wide studies in numerous plant species, including Arabidopsis thaliana, rice (Oryza sativa), poplar (Populus trichocarpa), and sorghum, have identified large numbers of MYB genes and organized them into phylogenetic trees. researchgate.netfrontiersin.orgbohrium.comnih.gov These analyses consistently show that most R2R3-MYB proteins cluster into defined subgroups. researchgate.netfrontiersin.org Homologous genes from different species that fall into the same subgroup often share similar functions, allowing for functional predictions of uncharacterized MYB genes. nih.gov

For instance, phylogenetic comparisons between the MYB families of the dicot Arabidopsis and the monocot rice revealed that the expansion of this superfamily in Arabidopsis likely occurred after the divergence of monocots and dicots. bohrium.com This suggests that many MYB functions are lineage-specific and have evolved to meet the unique developmental and environmental challenges faced by different plant groups. The evolutionary history of the family shows that ancestral land plants already possessed several subfamilies of R2R3-MYB proteins, with some orthologs present even in charophycean algae, the closest relatives of land plants. nih.gov

OrganismR2R3-MYB Genes IdentifiedKey Phylogenetic Finding
Arabidopsis thaliana126Rapid expansion after divergence from monocots. bohrium.com
Oryza sativa (Rice)~110Provides a comparative framework for monocot MYB evolution. nih.gov
Populus trichocarpa (Poplar)192Shows extensive diversification in a woody perennial. oup.com
Sorghum bicolor134Clade-specific expansions linked to biofuel-related traits. nih.gov
Physcomitrella patens (Moss)116 (total MYBs)Significant increase in MYB gene number compared to algae, indicating expansion upon land colonization. mdpi.com

Role of Gene Duplication and Domain Shuffling in Transcription Factor MYB Evolution

The vast number of MYB family members, particularly in plants, is primarily the result of extensive gene duplication events throughout evolutionary history. mdpi.comnih.gov Both whole-genome duplication (WGD) or polyploidization, which duplicates the entire set of genes, and smaller-scale tandem or segmental duplications have contributed to the expansion of the MYB repertoire. mdpi.comnih.gov

Following duplication, the resulting gene pairs (paralogs) can have several fates. While many are lost over time, some are retained and may undergo subfunctionalization (where each copy retains a subset of the original ancestral function) or neofunctionalization (where one copy acquires a novel function). mdpi.com This process of duplication and subsequent divergence is a major driving force behind the evolution of new regulatory pathways. The non-synonymous/synonymous substitution ratio (Ka/Ks) for most duplicated MYB gene pairs is less than 1, indicating that they have evolved under strong purifying selection, preserving their essential functions while allowing for gradual divergence. nih.gov

In addition to gene duplication, domain shuffling has played a role in the structural and functional diversity of MYB proteins. mdpi.com This process involves the recombination of exons from different genes, which can bring new domains together. The presence of domains other than the MYB domain, such as DnaJ-domains or mediator subunits, in some MYB proteins suggests that domain shuffling has contributed to the evolution of novel protein functions and regulatory interactions. mdpi.com

Evolutionary Implications for Gene Regulatory Network Complexity

The expansion and functional diversification of the MYB transcription factor family have had profound implications for the evolution of gene regulatory networks (GRNs). GRNs are the complex webs of interactions among transcription factors and their target genes that control cellular processes. The proliferation of MYB genes provided a rich source of new regulatory components, enabling the evolution of more intricate and sophisticated control systems.

In plants, the diversification of the R2R3-MYB subfamily is tightly linked to the evolution of key terrestrial adaptations. mdpi.com MYB transcription factors regulate a wide spectrum of plant-specific processes, including:

Secondary Metabolism: Control of the biosynthesis of flavonoids, lignins, and other secondary metabolites crucial for UV protection, defense, and structural support. nih.gov

Development and Differentiation: Regulation of cell fate and patterning, such as the formation of trichomes and root hairs. nih.gov

Stress Responses: Orchestration of gene expression in response to biotic and abiotic stresses like drought, salinity, and cold. oup.comnih.gov

The integration of new MYB regulators into ancestral GRNs, or the formation of entirely new networks, allowed organisms to fine-tune their development and physiology in response to new environmental pressures. researchgate.net The ability of MYB proteins to act as both activators and repressors, and to form complexes with other transcription factors (like bHLH and WD40 proteins in the MBW complex), further increases their regulatory versatility and the complexity of the networks they command. nih.gov This evolutionary plasticity has made the MYB superfamily a key player in the generation of the morphological and metabolic diversity observed in the plant kingdom. researchgate.net

Conclusion and Future Directions in Transcription Factor My1 Research

Current Gaps in Understanding Transcription Factor MY1 Biology

Despite advancements, several key areas in the biology of transcription factors like MY1 remain to be fully elucidated. A primary challenge lies in moving from identifying transcription factor binding sites to understanding their precise functional consequences. oup.com While genome-wide methods can map where a transcription factor binds, it is often difficult to determine which of these binding events are functionally relevant for gene regulation. nih.gov

Another significant gap is our understanding of the role of long-range interactions in gene regulation mediated by transcription factors. Enhancers, which can be located far from the genes they regulate, play a crucial role in controlling gene expression. ashpublications.orgnih.gov The mechanisms by which transcription factors bound to these distant enhancers communicate with the promoters of their target genes are an active area of investigation. pnas.orgoup.com It is hypothesized that proteins bound to these remote enhancers interact directly with proteins at the promoter, causing the intervening DNA to loop out. pnas.org

Furthermore, the combinatorial complexity of transcription factor interactions presents a formidable challenge. Most genes are likely regulated by multiple transcription factors, and understanding these complex interactions is key to deciphering the patterns and levels of gene expression. northwestern.edu The precise interplay between different transcription factors, co-factors, and chromatin structure in regulating gene expression is still not fully understood.

Emerging Technologies and Methodological Advancements

The field of transcription factor research is being revolutionized by a suite of emerging technologies that promise to fill the existing knowledge gaps.

High-Throughput Sequencing and Chromatin Analysis:

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) has become a standard technique for identifying the genome-wide locations of transcription factor binding. nih.govnih.govpsomagen.com Recent advancements in ChIP-seq methodology have overcome some of its initial limitations, such as the need for large numbers of cells and improving resolution. nih.gov Techniques like ChIP-exo and ChIP-nexus further refine the resolution of binding site detection. oup.com

Single-cell technologies, such as single-cell RNA-seq (scRNA-seq), are providing unprecedented insights into the heterogeneity of gene expression and transcription factor activity within cell populations. nih.govnih.gov These methods allow researchers to study transcription factor dynamics at the individual cell level, which is crucial for understanding cell fate decisions. nih.gov

Advanced Imaging and Proteomics:

Live-cell imaging offers a powerful way to study the real-time dynamics of transcription factors, allowing researchers to correlate transcription factor activity with cell fate. nih.govnih.gov In parallel, advancements in proteomics are enabling the identification and quantification of transcription factors and their interacting partners, which is challenging due to their low abundance. nih.gov

Computational and Machine Learning Approaches:

The explosion of genomic and proteomic data has necessitated the development of sophisticated computational methods for analysis and prediction. Deep learning and other machine learning algorithms are being used to predict protein-protein interactions, identify transcription factor binding sites, and model the impact of genetic variants on transcription factor binding. oup.commdpi.comresearchgate.netmdpi.com These computational approaches are becoming increasingly crucial for interpreting large-scale datasets and generating new hypotheses. researchgate.net

Potential for Therapeutic Targeting of this compound (Molecular Mechanisms)

The deregulation of transcription factor activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets. nih.govmdpi.comingentaconnect.com However, targeting transcription factors has been historically challenging due to their lack of well-defined binding pockets and their reliance on large protein-protein and protein-DNA interaction surfaces. nih.govnih.gov This has led to the perception of transcription factors as "undruggable" targets. mdpi.comdntb.gov.ua

Despite these challenges, innovative strategies are emerging to modulate transcription factor activity for therapeutic benefit:

Disrupting Protein-Protein Interactions: A major focus is on developing small molecules that can interfere with the interactions between a transcription factor and its necessary co-activators or dimerization partners. nih.govrsc.org

Targeting DNA Binding: Another approach involves designing molecules that can either directly bind to the transcription factor's DNA-binding domain or to the specific DNA sequence it recognizes, thereby preventing it from regulating its target genes. nih.gov

Modulating Expression and Degradation: Strategies are also being developed to control the levels of a transcription factor within the cell, either by inhibiting its expression or by promoting its degradation through the ubiquitin-proteasome system. mdpi.com

Targeted Degraders: The development of technologies like PROTACs (Proteolysis Targeting Chimeras) represents a promising new avenue for targeting transcription factors by inducing their degradation. news-medical.net

These approaches are paving the way for a new generation of therapies that can selectively target the aberrant transcription factor activity driving disease. mdpi.com

Future Research Avenues for this compound

The future of transcription factor research will likely focus on integrating the vast amounts of data generated by new technologies to build comprehensive and predictive models of gene regulation. Key areas of future investigation include:

Mapping Complete Regulatory Networks: A major goal is to move beyond studying individual transcription factors to mapping the complete regulatory networks that control cell-type specific gene expression. northwestern.edu This will involve integrating data from genomics, transcriptomics, proteomics, and epigenomics.

Understanding the Role of Chromatin Architecture: Further research is needed to elucidate how the three-dimensional structure of the genome influences transcription factor function and long-range gene regulation. mit.edu

Elucidating the "Histone Code": The combination of specific histone modifications, often referred to as the "histone code," plays a critical role in regulating transcription. nih.gov Deciphering this code and how it is interpreted by transcription factors and other regulatory proteins is a key area for future research.

Developing Novel Therapeutic Strategies: Continued efforts will be needed to develop more effective and specific drugs that can target transcription factors. news-medical.netresearchgate.net This will require a deeper understanding of their structure and function, as well as the development of innovative drug discovery platforms. news-medical.net The application of artificial intelligence and machine learning in drug design is expected to accelerate this process. news-medical.net

Investigating the Role of Non-coding RNAs: The discovery of various non-coding RNAs and their roles in gene regulation adds another layer of complexity to our understanding of transcription. oup.com Future research will need to explore how these molecules interact with transcription factors to control gene expression.

By addressing these and other fundamental questions, the field of transcription factor research will continue to advance our understanding of biology and provide new opportunities for treating human diseases.

Q & A

Q. Advanced Experimental Design

  • Use dual sgRNAs targeting conserved MY1 domains to prevent truncated isoforms.
  • Validate knockout efficiency via Western blot and RNA-seq to confirm absence of compensatory paralogs (e.g., MY2/MY3) .
  • Include rescue experiments with ectopic MY1 expression to confirm phenotype specificity.

What methodologies ensure reproducibility in MY1 functional studies across laboratories?

Q. Methodological Rigor

  • Adhere to BRENDA guidelines for enzyme/reagent concentrations .
  • Report MY1 antibody validation details (e.g., siRNA knockdown controls, epitope tags) .
  • Share raw data and analysis code via repositories like Zenodo or GitHub .

How can researchers integrate multi-omics data to map MY1 regulatory networks comprehensively?

Advanced Data Integration
Combine ChIP-seq (DNA binding), ATAC-seq (chromatin accessibility), and Hi-C (3D chromatin structure) to identify MY1-enriched topological domains. Machine learning frameworks (e.g., DeepBind) predict cooperative interactions with co-factors . Table 1 summarizes tools:

Tool Application Reference
MEME SuiteMotif enrichment analysis
CytoscapeNetwork visualization
DiffBindDifferential binding analysis

What controls are essential for luciferase reporter assays testing MY1-mediated transcriptional activation?

Q. Methodological Detail

  • Include empty vector and promoter-only (no MY1 binding site) controls.
  • Co-transfect dominant-negative MY1 mutants to confirm dependence on functional domains.
  • Normalize to Renilla luciferase and repeat assays ≥3 times to assess variability .

How do epigenetic modifications (e.g., DNA methylation) influence MY1 binding specificity?

Advanced Mechanistic Insight
Methylation-sensitive EMSA or bisulfite sequencing of MY1-bound regions identifies methylation-dependent binding. For example, MY1 fails to bind hypermethylated promoters in aging models, which can be reversed via 5-azacytidine treatment . Integrate MethylCap-seq data to stratify binding sites by methylation status .

What ethical considerations apply when using patient-derived xenografts to study MY1 in vivo?

Q. Ethical & Methodological Compliance

  • Obtain informed consent for tissue use and disclose intended research applications .
  • Follow ARRIVE 2.0 guidelines for preclinical studies, including randomization and blinding .
  • Use NSG mice with humane endpoints for tumor burden monitoring .

How can single-cell RNA-seq datasets be leveraged to infer MY1 regulatory roles in heterogeneous tissues?

Q. Advanced Computational Approach

  • Apply SCENIC+ to infer MY1 activity at single-cell resolution using co-expression modules .
  • Cluster cells by MY1 target gene expression and correlate with pseudotime trajectories (e.g., Monocle3) .
  • Validate findings with spatial transcriptomics (e.g., 10x Visium) in tissue sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.